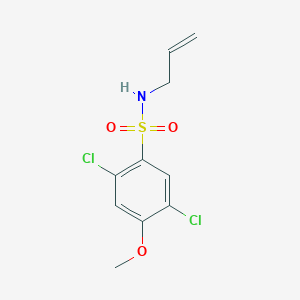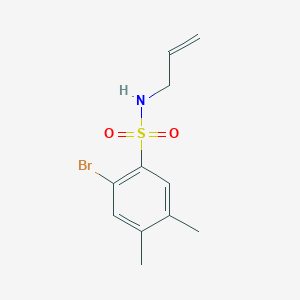![molecular formula C12H14Br2N2O3S B273074 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promising results in various studies related to cancer treatment, neurological disorders, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of certain enzymes that play a role in the progression of cancer.
In neurological disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of these conditions.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes that play a role in cancer progression.
In neurological disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which can prevent the degeneration of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various types of cancer cells, which makes it a promising candidate for further research.
However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand how this compound works and to identify any potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine. One area of research could be to further investigate its potential use in cancer treatment. Studies could focus on identifying the specific types of cancer cells that this compound is most effective against and how it can be used in combination with other treatments.
Another area of research could be to investigate its potential use in the treatment of neurological disorders. Studies could focus on identifying the specific mechanisms by which this compound protects neurons and how it can be used to prevent or slow the progression of these conditions.
Finally, future research could focus on identifying any potential side effects of using this compound in therapeutic applications and developing ways to mitigate these effects.
Synthesemethoden
The synthesis of 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine involves the reaction of 2,5-dibromobenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then acetylated using acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine have been extensively studied in recent years. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Another area of research has been in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective properties and can prevent the degeneration of neurons in the brain.
Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases. Studies have shown that this compound has vasodilatory effects and can improve blood flow, which can be beneficial in the treatment of conditions such as hypertension and heart failure.
Eigenschaften
Molekularformel |
C12H14Br2N2O3S |
|---|---|
Molekulargewicht |
426.13 g/mol |
IUPAC-Name |
1-[4-(2,5-dibromophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14Br2N2O3S/c1-9(17)15-4-6-16(7-5-15)20(18,19)12-8-10(13)2-3-11(12)14/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
ISARSDYSCZVRBM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Kanonische SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)




![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)



